molecular formula C10H8BrNO2 B2871483 4-Bromo-2-methyl-1H-indole-6-carboxylic acid CAS No. 1260382-87-3

4-Bromo-2-methyl-1H-indole-6-carboxylic acid

Cat. No. B2871483
M. Wt: 254.083
InChI Key: PGLGZKNSGVBDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-1H-indole-6-carboxylic acid is a chemical compound with the CAS Number: 1260382-87-3 . It has a molecular weight of 254.08 and its IUPAC name is 4-bromo-2-methyl-1H-indole-6-carboxylic acid . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of indole derivatives, including 4-Bromo-2-methyl-1H-indole-6-carboxylic acid, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .


Molecular Structure Analysis

The linear formula of 4-Bromo-2-methyl-1H-indole-6-carboxylic acid is C10H8BrNO2 . The Inchi Code is 1S/C10H8BrNO2/c1-5-2-7-8(11)3-6(10(13)14)4-9(7)12-5/h2-4,12H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

4-Bromo-2-methyl-1H-indole-6-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 254.08 .

Scientific Research Applications

New Routes to Indolecarboxylic Acids

A study by Kasahara et al. (2007) presented a facile synthesis method for 4-, 5-, and 6-indolecarboxylic acids starting from 2-bromoaniline derivatives, demonstrating the utility of brominated indole derivatives in synthesizing compounds with potential physiological activities (Kasahara et al., 2007).

Brominated Tryptophan Alkaloids from Sponges

Segraves and Crews (2005) investigated two Thorectidae sponges, leading to the discovery of six new brominated tryptophan derivatives. This research highlights the natural occurrence and biological relevance of brominated indole derivatives (Segraves & Crews, 2005).

Fluoroindolecarboxylic Acids Synthesis

Schlosser, Ginanneschi, and Leroux (2006) elaborated on the synthesis of indolecarboxylic acids carrying both a fluorine substituent and a carboxy group, showcasing the adaptability of bromoindoles in creating fluorinated derivatives for pharmaceutical applications (Schlosser et al., 2006).

Bromoindole Building Blocks for Cross-Coupling Chemistry

Huleatt et al. (2008) reported the synthesis of brominated 5,6-dihydroxyindole and carboxylic acid derivatives, highlighting their value as substrates for transition metal-mediated cross-coupling chemistry, a crucial step in the synthesis of complex organic molecules (Huleatt et al., 2008).

Conformationally Constrained Tryptophan Derivatives

Horwell et al. (1994) designed and synthesized novel tryptophan analogues with a ring bridging the α-carbon and the 4-position of the indole ring, demonstrating the application of bromoindoles in studying peptide/peptoid conformation (Horwell et al., 1994).

Future Directions

The future directions of research on 4-Bromo-2-methyl-1H-indole-6-carboxylic acid and other indole derivatives are promising. Given their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders, further investigation of novel methods of synthesis and applications is expected .

properties

IUPAC Name

4-bromo-2-methyl-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-7-8(11)3-6(10(13)14)4-9(7)12-5/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLGZKNSGVBDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1H-indole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.